Octyl phenyl[(phenylcarbonyl)amino]acetate
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Overview
Description
OCTYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE: is an organic compound that belongs to the ester family Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OCTYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE typically involves the esterification of 2-phenyl-2-(phenylformamido)acetic acid with octanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ester is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: 2-phenyl-2-(phenylformamido)acetic acid and octanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, OCTYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE is used as a model compound to study esterification and hydrolysis reactions. Its unique structure makes it an interesting subject for mechanistic studies .
Biology and Medicine: It is also being explored for its potential use in developing prodrugs that can release active pharmaceutical ingredients in a controlled manner .
Industry: In the fragrance and flavor industry, this ester is valued for its pleasant aroma and is used in the formulation of perfumes and flavoring agents .
Mechanism of Action
The mechanism by which OCTYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE exerts its effects involves the hydrolysis of the ester bond under acidic or basic conditions. This hydrolysis releases 2-phenyl-2-(phenylformamido)acetic acid and octanol, which can then interact with various molecular targets. The ester bond’s stability and the conditions required for its hydrolysis are key factors in its mechanism of action .
Comparison with Similar Compounds
Octyl acetate: Another ester with a similar structure but different functional groups.
Phenyl acetate: Shares the phenyl group but lacks the octyl and formamido groups.
Ethyl phenylacetate: Similar ester structure but with ethyl instead of octyl.
Uniqueness: Its structure allows for specific interactions in biological systems and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H29NO3 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
octyl 2-benzamido-2-phenylacetate |
InChI |
InChI=1S/C23H29NO3/c1-2-3-4-5-6-13-18-27-23(26)21(19-14-9-7-10-15-19)24-22(25)20-16-11-8-12-17-20/h7-12,14-17,21H,2-6,13,18H2,1H3,(H,24,25) |
InChI Key |
XOXIOEGQOQJSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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